molecular formula C12H11NO3 B015733 Ethyl 4-oxo-4H-quinolizine-3-carboxylate CAS No. 88612-71-9

Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Cat. No. B015733
CAS RN: 88612-71-9
M. Wt: 217.22 g/mol
InChI Key: GBDJVIYRDRPISB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-oxo-4H-quinolizine-3-carboxylate can be synthesized through various chemical pathways. For instance, one approach involves the stereoselective synthesis from methyl 5-(1′-hydroxyethyl)nicotinate, highlighting its importance as a key intermediate for the preparation of tacamine-type indole alkaloids (Lounasmaa et al., 1996). Additionally, a facile synthetic method utilizing a one-pot Stobbe condensation followed by cyclization from commercially available precursors has been developed, showcasing the versatility of approaches to its synthesis (Bui et al., 2015).

Molecular Structure Analysis

The molecular structure of ethyl 4-oxo-4H-quinolizine-3-carboxylate has been thoroughly investigated through various spectroscopic techniques, including mass spectra, 1H NMR, 13C NMR, correlation spectrography, heteronuclear multiple bond correlation (HMBC), and heteronuclear single quantum coherence (HSQC) spectra. These analyses confirm the unique structural attributes of the compound and facilitate further chemical modifications and functionalization for research and development purposes.

Chemical Reactions and Properties

Ethyl 4-oxo-4H-quinolizine-3-carboxylate participates in a range of chemical reactions, exemplifying its reactivity and utility in organic synthesis. Notably, it has been utilized as a fluorophore in the development of the first Mg2+-selective, ratioable fluorescent indicators, demonstrating its significant fluorescent response to Mg2+ ions without interference from Ca2+ ions, which is a common issue with other indicators (Otten et al., 2001).

Scientific Research Applications

  • Intermediate in Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of new tricyclic quinolones, like prulifloxacin (NM441) (Matsuoka et al., 1997).

  • Synthesis of Alkaloid Compounds : It's used in synthesizing allied compounds of lupine alkaloids (Sato, 1959).

  • Precursor for Various Acids : The compound acts as a precursor for the preparation of derivatives of α-proline, nipecotic acid, indolizine-6-, and quinolizine-3-carboxylic acids (Tishkov, Reissig & Ioffe, 2002).

  • Fluorescent Indicator : It's used as a Mg2+-selective, ratioable fluorescent indicator in research (Otten, London & Levy, 2001).

  • Synthesis of Quinolizine Compounds : It facilitates the synthesis of 2H-quinolizines from ethyl 2-(2-pyridyl)cinnamate and acetylene-carboxylates (Acheson, Hodgson & Wright, 1976).

  • Antitumor Activity : Exhibits antitumor activity against CNS SNB-75, breast T-47D, and lung NCI-H522 cancer cell lines (E.‐Subbagh et al., 1999).

  • Synthesis of Various Derivatives : Useful for synthesizing various quinolizine and benzoquinolizine derivatives (Kato, Chiba & Tanaka, 1974).

  • Inhibitory Activity against HIV : Derivatives were designed and synthesized for possible HIV integrase inhibitory activity (Xu et al., 2009).

  • Cytotoxic Activity : Exhibits moderate cytotoxic activity against cancer cell lines and can be modified to enhance its activity (Regal, Shabana & El‐Metwally, 2020).

  • Coumarin Derivative : A new form of coumarin with a planar coumarin moiety and different ethoxycarbonyl group conformation compared to the yellow form (Honda et al., 1996).

  • Synthesis of Tacamine-type Indole Alkaloids : Used in the stereoselective synthesis of methyl 3-α-ethyl-1,2,3,4,6,7,12,12bβ-octahydroindolo[2,3-a]quinolizine-1α-carboxylate, a key intermediate for the preparation of tacamine-type indole alkaloids (Lounasmaa, Karinen, Belle & Tolvanen, 1996).

  • Functionalization via Direct Aminolysis : The synthesized 4-oxo-4H-quinolizine-2-carboxamide derivatives can be further functionalized for various applications (Bui et al., 2015).

  • Preparation of 4-Quinolizone Derivatives : The condensation of methyl 2-pyridylacetate and ethyl phenylpropiolate is a simple and convenient method for preparing these derivatives (Al-Jallo & Al-Azawi, 1973).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 4-oxoquinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDJVIYRDRPISB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404912
Record name Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4H-quinolizine-3-carboxylate

CAS RN

88612-71-9
Record name Ethyl 4-oxo-4H-quinolizine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3-ethoxy-2-ethoxycarbonyl-4-(2-pyridyl)butyrate (18.9 g), diphenyl (48.85 g) and diphenyl ether (135.8 g) was heated to 250° C. for 40 minutes. The reaction mixture was cooled to ambient temperature and chromatographed on silica gel (Merck 70-230 mesh, 620 g) eluting with hexane and then a mixture of ethanol and chloroform (1:49) to give a crude oil, which was crystallized from a mixture of ether and hexane (1:1) to give 3-ethoxycarbonyl-4H-quinolizin-4-one (11.48 g) as yellow crystal.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
135.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 4-oxo-4H-quinolizine-3-carboxylate
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Ethyl 4-oxo-4H-quinolizine-3-carboxylate

Citations

For This Compound
3
Citations
PA Otten, RE London, LA Levy - Bioconjugate Chemistry, 2001 - ACS Publications
… Ethyl 4-Oxo-4H-quinolizine-3-carboxylate (1). Using the procedure described for 2, compound 1 was obtained as an orange crystalline solid (55%) by flash chromatography (EtOAc), …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
SD Kuduk, RK Chang, CN Di Marco… - Journal of medicinal …, 2011 - ACS Publications
One approach to ameliorate the cognitive decline in Alzheimer’s disease (AD) has been to restore neuronal signaling from the basal forebrain cholinergic system via the activation of the …
Number of citations: 64 0-pubs-acs-org.brum.beds.ac.uk
Q Li, DTW Chu, A Claiborne, CS Cooper… - Journal of medicinal …, 1996 - ACS Publications
… The mixture was filtered, and the filtrate was concentrated to afford ethyl 8-(3-amino-1-pyrrolidinyl)-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate which was then dissolved in 6 mL of THF …
Number of citations: 104 0-pubs-acs-org.brum.beds.ac.uk

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